molecular formula C11H14N4O5S B1664276 Enmetazobactam CAS No. 1001404-83-6

Enmetazobactam

Cat. No. B1664276
M. Wt: 314.32 g/mol
InChI Key: HFZITXBUTWITPT-YWVKMMECSA-N
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Description

Molecular Structure Analysis

Enmetazobactam has a molecular weight of 314.320 . It is similar in structure to tazobactam, but with one important difference. Enmetazobactam possesses a strategically placed methyl group that gives the inhibitor a net neutral charge, enhancing bacterial cell penetration .


Chemical Reactions Analysis

Enmetazobactam is a penicillanic acid sulfone extended-spectrum beta (β)-lactamase (ESBL) inhibitor . ESBL enzymes can hydrolyze important antibiotics such as penicillins, broad-spectrum cephalosporins, and monobactams . Enmetazobactam protects cefepime from degradation by ESBLs and prevents antibiotic resistance .


Physical And Chemical Properties Analysis

Enmetazobactam has a molecular weight of 314.32 . Its chemical formula is C11H14N4O5S . It is a solid substance and is soluble in DMSO .

Scientific Research Applications

In Vitro Activity in Combination with Cefepime

Enmetazobactam, combined with cefepime, has been shown to be effective against various Gram-negative isolates, particularly Enterobacteriaceae, in U.S. and European hospitals. This combination has entered clinical trials for complicated urinary tract infections. In vitro studies have demonstrated that enmetazobactam significantly enhances the potency of cefepime against certain strains such as Escherichia coli, Klebsiella pneumoniae, Enterobacter cloacae, and Enterobacter aerogenes, but not against Pseudomonas aeruginosa (Morrissey et al., 2019).

Intrapulmonary Pharmacokinetics

Research has explored the intrapulmonary pharmacokinetics of cefepime-enmetazobactam in healthy volunteers. This study is crucial for understanding the potential role of this combination in treating nosocomial pneumonia, especially considering its broad-spectrum antimicrobial activity against multidrug-resistant Enterobacteriaceae (Das et al., 2020).

Pharmacokinetics-Pharmacodynamics in Murine Models

Enmetazobactam, in combination with cefepime, has been evaluated in neutropenic murine thigh infection models. This study focused on pharmacokinetic-pharmacodynamic relationships for treating infections caused by ESBL-producing Klebsiella pneumoniae, aiding in clinical dose selection and breakpoint setting for this combination (Bernhard et al., 2020).

Clinical Trials for Urinary Tract Infections and Pyelonephritis

A randomized clinical trial compared the efficacy of cefepime/enmetazobactam to piperacillin/tazobactam in patients with complicated urinary tract infections or acute pyelonephritis. The study concluded that cefepime/enmetazobactam was noninferior and even superior in certain aspects, suggesting its potential role in treating such infections (Kaye et al., 2022).

Quality Control for Antimicrobial Susceptibility Testing

Research has also been conducted to develop quality control ranges for antimicrobial susceptibility testing of the cefepime-enmetazobactam combination. This is essential for ensuring accurate and reliable testing in clinical laboratories (Belley et al., 2019).

Mechanism of Action Against β-Lactamases

Studies have delved into the mechanism of action of enmetazobactam, particularly its ability to inhibit extended-spectrum β-lactamases (ESBLs). One study used sigmoid Emax modeling to define the optimal concentration of enmetazobactam for testing in combination with cefepime (Knechtle et al., 2021).

Future Directions

Enmetazobactam has recently gained FDA approval for treating complicated urinary tract infections in adults after demonstrating superiority over piperacillin-tazobactam in clinical cure and microbiological eradication in a global phase 3 trial . This marks a significant milestone in the fight against antibiotic-resistant infections .

properties

IUPAC Name

(2S,3S,5R)-3-methyl-3-[(3-methyltriazol-3-ium-1-yl)methyl]-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-13(2)12-14)9(10(17)18)15-7(16)5-8(15)21(11,19)20/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZITXBUTWITPT-YWVKMMECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=C[N+](=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enmetazobactam

CAS RN

1001404-83-6
Record name AAI-101
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1001404836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ENMETAZOBACTAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80VUN7L00C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
309
Citations
KS Kaye, A Belley, P Barth, O Lahlou, P Knechtle… - Jama, 2022 - jamanetwork.com
Importance Cefepime/enmetazobactam is a novel β-lactam/β-lactamase inhibitor combination and a potential empirical therapy for resistant gram-negative infections. Objective To …
Number of citations: 24 jamanetwork.com
PA Lang, R Raj, A Tumber… - Proceedings of the …, 2022 - National Acad Sciences
… We report studies on the mechanism of SBL inhibition by enmetazobactam using denaturing and nondenaturing (native) MS methods, NMR spectroscopy, and crystallography. The …
Number of citations: 4 www.pnas.org
JC Vázquez-Ucha, C Lasarte-Monterrubio… - Antimicrobial Agents …, 2022 - Am Soc Microbiol
… /enmetazobactam activity against carbapenemase-producing Enterobacterales (21, 22). Considering the low activity of enmetazobactam … of cefepime/enmetazobactam is probably due …
Number of citations: 24 journals.asm.org
I Morrissey, S Magnet, S Hawser… - Antimicrobial Agents …, 2019 - Am Soc Microbiol
… of enmetazobactam with cefepime demonstrated in vitro and in vivo activity comparable to that of meropenem (15, 16). Cefepime-enmetazobactam is … cefepime-enmetazobactam with …
Number of citations: 59 journals.asm.org
S Shapiro - Antimicrobial Agents and Chemotherapy, 2022 - Am Soc Microbiol
… -producing Enterobacterales by enmetazobactam and by … , B, and D carbapenemases, enmetazobactam is a novel penicillanic … Cefepime was chosen as a partner for enmetazobactam (…
Number of citations: 4 journals.asm.org
SS Jean, WC Ko, MC Lu, WS Lee… - Expert Review of Anti …, 2022 - Taylor & Francis
… ), and cefepime-enmetazobactam (using a fixed concentration of 8 mg/L for enmetazobactam) were included in the panel of test antibiotics. The MICs of cefepime-enmetazobactam and …
Number of citations: 9 www.tandfonline.com
F Bernhard, R Odedra, S Sordello… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… a cefepime-enmetazobactam MIC range from 0.06 to 2 μg/ml. Enmetazobactam restored the … Sigmoid curve fitting across the combined set of isolates identified enmetazobactam PK-PD …
Number of citations: 18 journals.asm.org
PY Liu, WC Ko, WS Lee, PL Lu, YH Chen… - Journal of Microbiology …, 2022 - Elsevier
Background/purpose This study aimed to investigate the in vitro susceptibilities of carbapenem-non-susceptible Pseudomonas aeruginosa (CNSPA) and Acinetobacter baumannii (…
Number of citations: 21 www.sciencedirect.com
A Johnson, L McEntee, N Farrington… - Antimicrobial Agents …, 2020 - Am Soc Microbiol
… The magnitude of drug exposure for cefepime-enmetazobactam required for logarithmic … combined with enmetazobactam, a half-maximal effect was induced with enmetazobactam at …
Number of citations: 15 journals.asm.org
SD Advani, K Claeys - JAMA, 2022 - jamanetwork.com
… at baseline, cefepime/enmetazobactam was more effective than … The statistical superiority of cefepime/enmetazobactam over … to compare cefepime/enmetazobactam with piperacillin/…
Number of citations: 1 jamanetwork.com

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